1-phenylcyclobutanecarbaldehyde

Übersicht

Beschreibung

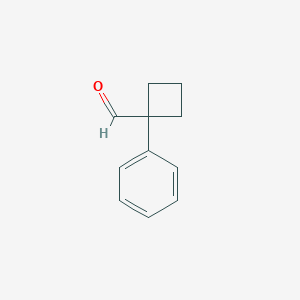

1-Phenylcyclobutanecarbaldehyde is a cyclobutane derivative featuring a phenyl group and an aldehyde (-CHO) functional group attached to the strained four-membered cyclobutane ring. This compound is of interest in organic synthesis due to the unique reactivity imparted by the cyclobutane ring’s angle strain and the aldehyde’s electrophilic nature. Aldehydes such as this are typically employed in condensation reactions, nucleophilic additions, or as building blocks for heterocycles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-phenylcyclobutanecarbaldehyde can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction of potassium cyclobutyltrifluoroborate with phenyl halides. This reaction typically requires a palladium catalyst and proceeds under mild conditions to yield the desired product in good yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 1-phenylcyclobutanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: 1-Phenyl-cyclobutanecarboxylic acid.

Reduction: 1-Phenyl-cyclobutanemethanol.

Substitution: Various substituted phenyl derivatives, depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Phenylcyclobutanecarbaldehyde serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, making it valuable for the synthesis of more complex organic compounds.

Key Reactions:

- Wittig Reaction : This compound can participate in Wittig reactions to form alkenes, which are crucial in synthesizing various organic compounds .

- Ring Contraction : The compound can also be involved in ring contraction reactions, allowing for the formation of cyclopropane derivatives, which have significant implications in drug design and development .

Medicinal Chemistry

The structural features of this compound make it an interesting candidate for medicinal chemistry applications. Its derivatives have been explored for their potential pharmacological activities.

Pharmacological Properties:

- Anticancer Activity : Compounds derived from this compound have shown promise in anticancer studies. For instance, modifications to the cyclobutane ring can enhance bioactivity against various cancer cell lines .

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activities, making them potential candidates for new antibiotics .

Case Study 1: Synthesis of Indolyl Cyclobutanones

In a recent study, researchers synthesized indolyl cyclobutanones using this compound as a precursor. The reaction involved a one-pot process that yielded high conversions and demonstrated the compound's utility in creating biologically relevant structures .

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| Indolyl Cyclobutanones | 89-96 | High yields with diverse indole substrates |

Case Study 2: Anticancer Activity Assessment

A series of derivatives based on this compound were tested for anticancer activity against human cancer cell lines. The study reported varying degrees of cytotoxicity, indicating that structural modifications could enhance therapeutic efficacy .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 12 | MCF-7 (Breast Cancer) |

| Derivative B | 8 | HeLa (Cervical Cancer) |

Wirkmechanismus

The mechanism by which 1-phenylcyclobutanecarbaldehyde exerts its effects depends on the specific reaction or application. In general, the aldehyde group is highly reactive and can participate in various chemical transformations. The phenyl group can influence the reactivity and stability of the compound through resonance and inductive effects.

Vergleich Mit ähnlichen Verbindungen

The following table and analysis compare 1-phenylcyclobutanecarbaldehyde with structurally related cyclobutane derivatives, focusing on functional group reactivity, safety, and applications.

Table 1: Key Properties of this compound and Analogous Compounds

Reactivity Comparison

- Aldehyde vs. Carboxylic Acid : The aldehyde group is more electrophilic than the carboxylic acid, enabling faster nucleophilic additions (e.g., Grignard reactions) without requiring activation. In contrast, carboxylic acids often need catalysts (e.g., DCC) for esterification .

- Aldehyde vs. Acyl Chloride : Acyl chlorides (e.g., 1-phenylcyclobutanecarbonyl chloride) exhibit superior leaving-group ability, facilitating reactions under milder conditions. For example, Example 62 () demonstrates ester formation at 80°C without catalysts, whereas aldehydes might require basic/acidic conditions or higher temperatures for analogous transformations.

Biologische Aktivität

1-Phenylcyclobutanecarbaldehyde (C₁₁H₁₂O) is an organic compound characterized by a cyclobutane ring substituted with a phenyl group and an aldehyde functional group. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features. While research on its biological activity is still limited, preliminary studies suggest potential antimicrobial and anticancer properties, similar to other compounds with analogous structures.

This compound has a molecular weight of 160.22 g/mol. The presence of the cyclobutane ring contributes to its distinct chemical reactivity, particularly involving the aldehyde group, which is known for its versatility in organic reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.22 g/mol |

| Structure | Cyclobutane + Aldehyde |

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound could also possess similar properties. However, specific studies directly assessing the antimicrobial efficacy of this compound are still needed to confirm these effects.

Anticancer Potential

Initial investigations into the anticancer potential of compounds related to this compound indicate that they may influence cellular processes associated with cancer cell proliferation. The aldehyde functionality is known to interact with biological molecules, potentially affecting enzyme activity and gene expression . Further research is essential to elucidate the mechanisms through which this compound may exert anticancer effects.

Currently, the specific mechanism of action for this compound remains poorly understood. The identification of target proteins and pathways is crucial for drug discovery and development. Potential interactions may involve:

- Binding to Proteins : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, altering their function.

- Influencing Biochemical Pathways : The compound may modulate signaling pathways involved in cell growth and apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is vital for assessing its therapeutic potential. Key pharmacokinetic parameters include absorption, distribution, metabolism, and excretion (ADME). As research progresses, these parameters will need to be defined through experimental studies.

Q & A

Basic Research Question

Q. Q1: What are the established synthetic routes for 1-phenylcyclobutanecarbaldehyde, and how can its purity be optimized during synthesis?

Methodological Answer: The synthesis of this compound typically involves cyclobutane ring formation followed by phenyl group introduction. A common approach is the [2+2] photocycloaddition of styrene derivatives or Grignard reactions with cyclobutanone intermediates . Purity optimization requires rigorous purification techniques such as column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization. Analytical methods like HPLC (≥95% purity threshold) and GC-MS should validate purity, while NMR (e.g., for carbonyl confirmation at ~200 ppm) ensures structural fidelity .

Basic Research Question

Q. Q2: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : NMR identifies protons on the cyclobutane ring (δ 1.8–2.5 ppm) and aldehyde proton (δ 9.5–10.0 ppm). NMR confirms the carbonyl carbon (δ ~200 ppm) and cyclobutane carbons (δ 20–40 ppm).

- IR Spectroscopy : Strong absorption bands at ~1700 cm (C=O stretch) and ~2800 cm (aldehyde C-H stretch).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (expected m/z for CHO: 160.0888).

- HPLC/GC : Retention time consistency under standardized conditions (C18 column, acetonitrile/water mobile phase) ensures purity .

Advanced Research Question

Q. Q3: How can computational modeling elucidate the reaction mechanisms of this compound in cycloaddition or ring-opening reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map potential energy surfaces for reactions like [4+2] cycloadditions. Transition state analysis (IRC calculations) identifies key intermediates, while Natural Bond Orbital (NBO) analysis evaluates electronic effects of the phenyl and aldehyde groups. Compare computed NMR shifts with experimental data to validate models. Software like Gaussian or ORCA is recommended .

Advanced Research Question

Q. Q4: How should researchers address contradictory data regarding the stability of this compound under acidic or basic conditions?

Methodological Answer: Contradictions often arise from solvent polarity, temperature, or trace metal impurities. Design controlled experiments:

- Kinetic Studies : Monitor degradation via UV-Vis (λ~270 nm for aldehyde) under varying pH (1–14) and temperatures (25–80°C).

- Isolation of Byproducts : Use LC-MS to identify decomposition products (e.g., cyclobutane ring-opening derivatives).

- Statistical Validation : Apply ANOVA to assess significance of environmental factors. Replicate experiments ≥3 times to confirm reproducibility .

Advanced Research Question

Q. Q5: What strategies can mitigate steric hindrance effects in derivatization reactions of this compound?

Methodological Answer: Steric hindrance from the cyclobutane ring and phenyl group can slow nucleophilic additions. Strategies include:

- Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., Knoevenagel condensations at 100°C, 150 W).

- Bulky Catalysts : Use N-heterocyclic carbenes (NHCs) to stabilize transition states.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of sterically constrained intermediates .

Basic Research Question

Q. Q6: What are the key physicochemical properties of this compound relevant to its handling and storage?

Methodological Answer: Critical properties include:

- Melting Point : ~30–35°C (varies with purity).

- Solubility : Miscible in dichloromethane, THF; sparingly soluble in water.

- Light Sensitivity : Store in amber vials under inert gas (N/Ar) at –20°C to prevent aldol condensation.

- Hygroscopicity : Use molecular sieves (3Å) in storage containers to avoid aldehyde hydration .

Advanced Research Question

Q. Q7: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for catalytic applications?

Methodological Answer: SAR studies should focus on:

- Electron-Withdrawing Substituents : Introduce –NO or –CF groups to the phenyl ring to enhance electrophilicity.

- Ring-Size Analogs : Compare cyclopropane vs. cyclobutane analogs to assess strain effects on reactivity.

- Catalytic Screening : Test derivatives in asymmetric organocatalysis (e.g., proline-mediated aldol reactions) and quantify enantiomeric excess (ee) via chiral HPLC .

Eigenschaften

IUPAC Name |

1-phenylcyclobutane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCECDJPMXUAMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481310 | |

| Record name | 1-Phenyl-cyclobutanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469-83-6 | |

| Record name | 1-Phenyl-cyclobutanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.